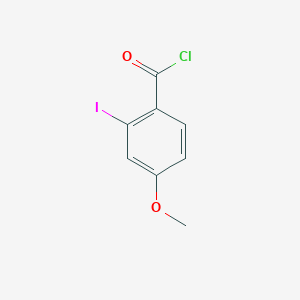

2-Iodo-4-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNKFOJFQPPUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxybenzoyl Chloride

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-iodo-4-methoxybenzoyl chloride, a critical chemical intermediate in the development of advanced pharmaceutical compounds and fine chemicals. Addressing the needs of researchers and drug development professionals, this guide moves beyond a simple recitation of steps to deliver a deep understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and the critical safety protocols required for successful and secure execution. Two primary, field-proven synthetic routes are detailed—one employing thionyl chloride and the other utilizing oxalyl chloride—allowing scientists to select the optimal method based on substrate sensitivity, scale, and available resources.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic acyl chloride. The presence of three distinct reactive sites—the acyl chloride, the iodo group, and the methoxy group—makes it an exceptionally versatile building block in modern organic synthesis. The acyl chloride provides a reactive handle for acylation reactions, forming amides, esters, and ketones, which are cornerstone functionalities in many active pharmaceutical ingredients (APIs).[1][2] The iodo and methoxy substituents on the phenyl ring allow for subsequent modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) at the iodo position, further expanding its synthetic utility.

This guide is structured to provide not just a protocol, but a self-validating system of synthesis, grounded in established chemical principles and safety-first practices.

Mechanistic Rationale: Choosing the Right Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The core principle involves the replacement of the carboxylic hydroxyl group with a chloride. This is achieved by converting the hydroxyl into a better leaving group. The two most prominent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is a powerful, cost-effective chlorinating agent.[3] The reaction mechanism proceeds through the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of SOCl₂. This forms a highly reactive chlorosulfite intermediate. The subsequent collapse of this intermediate is driven by the irreversible formation of two gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which effectively shifts the reaction equilibrium towards the product.[4][5][6]

-

Advantages: Low cost; the gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture.[4]

-

Causality Behind Experimental Choices: This method often requires elevated temperatures (reflux) to drive the reaction to completion.[7] While effective, the harsh conditions and the generation of corrosive HCl gas can be detrimental to sensitive functional groups on the substrate.

The Oxalyl Chloride ((COCl)₂) Pathway

Oxalyl chloride is a milder and often more selective reagent compared to thionyl chloride.[8] Its efficacy is dramatically enhanced by a catalytic amount of N,N-dimethylformamide (DMF). The mechanism is more nuanced: DMF first reacts with oxalyl chloride to form a Vilsmeier-type intermediate, a highly reactive imidoyl chloride.[8][9] This species is the true active chlorinating agent in the cycle. It reacts with the carboxylic acid to form an unstable acyl-imidoyl anhydride, which then decomposes, delivering the chloride to the acyl group and regenerating the DMF catalyst. The byproducts are all gaseous (CO, CO₂, and HCl), ensuring a clean reaction profile.[10]

-

Advantages: Milder reaction conditions (often 0 °C to room temperature), higher selectivity, and cleaner conversions, making it ideal for complex and sensitive substrates.[8][10]

-

Causality Behind Experimental Choices: The use of a solvent like dichloromethane (DCM) is standard, and the reaction is typically initiated at a reduced temperature to control the initial exothermic reaction and gas evolution.[10] This is the preferred method when substrate integrity and final product purity are paramount.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the synthesis of this compound using the preferred oxalyl chloride method.

Caption: Workflow for this compound synthesis.

Detailed Synthesis Protocols

Universal Precaution: All operations must be conducted in a well-ventilated chemical fume hood. All glassware must be oven-dried prior to use to eliminate moisture, which violently reacts with the chlorinating agents and hydrolyzes the product.[11][12] Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[13]

Protocol A: Thionyl Chloride Method

This method is robust and suitable for larger-scale preparations where cost is a consideration.

Table 1: Materials for Protocol A

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Iodo-4-methoxybenzoic acid | ≥98% | Sigma-Aldrich | Starting material. |

| Thionyl chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich | Use as both reagent and solvent, or with a solvent like toluene. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as a catalyst. |

| Round-bottom flask & reflux condenser | N/A | Any lab supplier | Ensure ground glass joints are well-sealed. |

| Gas trap (scrubber) | N/A | N/A | Filled with NaOH solution to neutralize HCl and SO₂ off-gases.[14] |

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas scrubber. Ensure the entire apparatus is under a slight positive pressure of an inert gas (Nitrogen or Argon).

-

Charging: To the flask, add 2-iodo-4-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (3.0-5.0 eq). If a solvent is preferred, use toluene and 1.5-2.0 eq of thionyl chloride. Add one to two drops of DMF as a catalyst.[15][16]

-

Reaction: Stir the mixture at room temperature for 30-60 minutes, then heat to reflux (approx. 76 °C for neat SOCl₂) for 2-4 hours, or until gas evolution ceases.[7] The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the less polar methyl ester relative to the starting acid.[7]

-

Isolation: After cooling the reaction to room temperature, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected by a cold trap and a base trap.

-

Product: The resulting residue is the crude this compound, which appears as a solid or oil. It is typically used in the next synthetic step without further purification due to its high reactivity.

Protocol B: Oxalyl Chloride Method (Preferred)

This method offers superior control and is ideal for preparing high-purity material for sensitive downstream applications.

Table 2: Materials for Protocol B

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Iodo-4-methoxybenzoic acid | ≥98% | Sigma-Aldrich | Starting material. |

| Oxalyl chloride ((COCl)₂) | 2.0 M in DCM | Sigma-Aldrich | Can also be used neat. Solution is often easier to handle. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Catalyst. |

| Round-bottom flask & dropping funnel | N/A | Any lab supplier | Ensure anhydrous conditions. |

| Inert gas supply (N₂ or Ar) | N/A | N/A | To maintain an inert atmosphere. |

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-iodo-4-methoxybenzoic acid (1.0 eq).

-

Solvent & Catalyst: Add anhydrous dichloromethane to create a slurry (approx. 0.2-0.5 M concentration). Add a catalytic amount of DMF (e.g., 0.05 eq) via syringe.[10]

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Add oxalyl chloride (1.2-1.5 eq) dropwise via a dropping funnel or syringe over 15-30 minutes.[10] Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.[10] The reaction is typically complete when the mixture becomes a clear solution and gas evolution has stopped.

-

Isolation: Carefully concentrate the reaction mixture to dryness using a rotary evaporator to afford the crude this compound.

-

Product: The product is obtained as a solid and is generally of sufficient purity (>95%) to be used directly for subsequent transformations.

Safety, Handling, and Characterization

Table 3: Hazard and Handling Summary

| Substance | Hazard | Handling Precautions |

| Thionyl Chloride | Corrosive, toxic upon inhalation, reacts violently with water to produce HCl and SO₂ gases.[11][17] | Handle only in a chemical fume hood. Wear acid-resistant gloves, goggles, and a face shield.[13] Keep away from water and moisture.[11] Store in a cool, dry, well-ventilated area.[12] |

| Oxalyl Chloride | Toxic, corrosive, sharp odor.[8] Reacts with water. | Handle only in a chemical fume hood. Avoid breathing vapors. Use appropriate PPE. |

| Benzoyl Chlorides | Corrosive, lachrymatory (causes tearing).[18] Moisture-sensitive.[1][2] | Avoid contact with skin and eyes. Handle under an inert atmosphere. Store in a tightly sealed container. |

| Dichloromethane (DCM) | Volatile, potential carcinogen. | Use in a well-ventilated area or fume hood. Avoid prolonged skin contact. |

Waste Disposal: Unreacted thionyl chloride or oxalyl chloride must be quenched before disposal. This can be done by slowly adding the reagent to a large volume of a stirred, cold alcohol (e.g., isopropanol) or a basic solution (e.g., sodium bicarbonate). The resulting mixture should be neutralized and disposed of according to institutional guidelines for halogenated organic waste.

Product Characterization:

-

Infrared (IR) Spectroscopy: Confirmation of the reaction is achieved by observing the disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch for the acyl chloride at a higher frequency (~1780-1800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the integrity of the aromatic and methoxy protons, showing the expected shifts and coupling patterns.

Conclusion

The synthesis of this compound is a critical enabling step for numerous research and development programs. The choice between the thionyl chloride and oxalyl chloride methods depends on the specific requirements of the project. While the thionyl chloride route is economical, the oxalyl chloride method provides a milder, more controlled, and often cleaner pathway, making it the superior choice for high-value, sensitive applications. By understanding the causality behind the procedural steps and adhering strictly to the safety protocols outlined, researchers can reliably and safely produce this valuable synthetic intermediate.

References

-

Title: Synthesis of Phenols from Benzoic Acids Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of 4-methoxybenzoyl chloride Source: PrepChem.com URL: [Link]

- Title: A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride Source: Google Patents URL

-

Title: SOCL2 -> Acid Chloride... Overnight? Source: Sciencemadness.org URL: [Link]

-

Title: Safety Data Sheet: Thionyl chloride Source: Carl ROTH URL: [Link]

-

Title: converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]

-

Title: Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Source: Pearson URL: [Link]

-

Title: Oxalyl chloride Source: Wikipedia URL: [Link]

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

-

Title: What should i reconsider in my experiment for acyl chloride to be formed? Source: ResearchGate URL: [Link]

-

Title: HAZARD SUMMARY: THIONYL CHLORIDE Source: NJ.gov URL: [Link]

-

Title: Oxalyl chloride Source: Organic Chemistry Portal URL: [Link]

-

Title: Acyl chloride synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride Source: University of Louisville URL: [Link]

-

Title: Selectivity of Thionyl Chloride Source: Reddit URL: [Link]

-

Title: Safety Data Sheet: Benzoyl chloride Source: Carl ROTH URL: [Link]

-

Title: Conversion of carboxylic acids into acid chlorides with SOCl2 Source: Master Organic Chemistry URL: [Link]

-

Title: Carboxylic Acids Advanced. Reaction with Thionyl Chloride Source: YouTube URL: [Link]

-

Title: Acid to Acid Chloride - Common Conditions Source: organic-reaction.com URL: [Link]

Sources

- 1. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 2. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. drexel.edu [drexel.edu]

- 13. nj.gov [nj.gov]

- 14. Sciencemadness Discussion Board - SOCL2 -> Acid Chloride... Overnight? - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. prepchem.com [prepchem.com]

- 16. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoyl chloride: A Key Intermediate for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methoxybenzoyl chloride is a vital, yet specialized, chemical intermediate that serves as a cornerstone in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising a reactive acyl chloride, an electron-donating methoxy group, and a versatile iodine atom—renders it an invaluable building block for creating novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and advanced materials.

Introduction and Molecular Overview

This compound, with the CAS Number 1201221-65-9, is a polysubstituted aromatic acyl chloride. The strategic placement of the iodo, methoxy, and acyl chloride groups on the benzene ring creates a molecule with a nuanced reactivity profile, enabling a wide range of chemical transformations.

The acyl chloride group is a highly reactive functional group that readily participates in acylation reactions with a variety of nucleophiles. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups. The iodine atom, a versatile halogen, can be readily substituted or participate in a variety of cross-coupling reactions, making it a key handle for further molecular elaboration.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-Iodobenzoyl chloride | 4-Methoxybenzoyl chloride |

| CAS Number | 1201221-65-9 | 609-67-6 | 100-07-2 |

| Molecular Formula | C₈H₆ClIO₂ | C₇H₄ClIO | C₈H₇ClO₂ |

| Molecular Weight | 296.49 g/mol | 266.46 g/mol | 170.59 g/mol |

| Appearance | Inferred: Solid | Off-white solid | Amber-colored crystalline solid |

| Melting Point | Data not available | 27-32 °C | 22 °C[1] |

| Boiling Point | Data not available | 120-121 °C at 1 mmHg | 262-263 °C |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 2-iodo-4-methoxybenzoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.

Synthesis of 2-Iodo-4-methoxybenzoic acid

A robust and well-documented method for the synthesis of 2-iodo-4-methoxybenzoic acid involves a Sandmeyer-type reaction starting from 4-methoxyanthranilic acid.

Experimental Protocol:

-

Diazotization: Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C. Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C. Stir the resulting diazonium salt solution for an additional 15 minutes.

-

Iodination: Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid. Add this solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6°C.

-

Reaction and Isolation: Stir the mixture at room temperature for 30 minutes, then slowly heat to reflux and maintain for 2 hours. Cool the mixture to room temperature.

-

Purification: Filter the precipitated brown crystals, wash with water until neutral, and dry under reduced pressure to yield 2-iodo-4-methoxy-benzoic acid. The product should have a melting point of approximately 174°C.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Generalized Experimental Protocol:

-

Reaction Setup: In a fume hood, suspend 2-iodo-4-methoxybenzoic acid in an anhydrous solvent such as toluene or dichloromethane.

-

Chlorination: Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be used directly in subsequent reactions or purified by vacuum distillation.

Caption: Figure 1: Synthesis of this compound

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Acylation Reactions

The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions), to form the corresponding esters, amides, and ketones. The presence of the ortho-iodo group may introduce some steric hindrance, potentially modulating the reactivity compared to its non-iodinated counterpart.

Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Common cross-coupling reactions for aryl iodides include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Caption: Figure 2: Reactivity Profile

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The combination of the methoxybenzoyl scaffold with a reactive iodine handle makes it a highly attractive starting material for the synthesis of compound libraries for high-throughput screening.

The methoxybenzoyl moiety is a common feature in a variety of pharmaceutical agents, contributing to their binding affinity and pharmacokinetic properties. The iodo group provides a versatile point for diversification, allowing for the rapid synthesis of analogs with modified properties. For instance, the iodine can be replaced with a wide range of functionalities via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As with all acyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. It will likely react violently with water and other protic solvents, releasing corrosive hydrogen chloride gas.

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep away from sources of ignition.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of an acyl chloride, a methoxy group, and an iodine atom provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely available, its synthesis and reactivity can be reliably inferred from its constituent functional groups and related analogs. As the demand for novel and diverse chemical entities continues to grow, the utility of such multifunctional building blocks is expected to increase, making this compound a valuable tool for the modern synthetic chemist.

References

-

PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

-

PubChem. 2-Methoxybenzoyl chloride. [Link]

Sources

2-Iodo-4-methoxybenzoyl chloride CAS number lookup

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoyl Chloride: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1201221-65-9), a key intermediate in advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its applications as a versatile building block. Emphasis is placed on the causality behind experimental choices, safety protocols, and the strategic importance of the compound's unique substitution pattern for creating complex molecules.

Compound Identification and Properties

This compound is a substituted aromatic acyl chloride. The presence of three distinct functional groups—the reactive acyl chloride, the electron-donating methoxy group, and the versatile iodine atom—makes it a highly valuable reagent in medicinal chemistry and material science. The ortho-iodine atom is particularly significant as it provides a synthetic handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | Value (this compound) | Value (Analogues) | Source |

| CAS Number | 1201221-65-9 | - | |

| Molecular Formula | C₈H₆ClIO₂ | C₇H₄ClIO (2-Iodobenzoyl chloride) | [1] |

| Molecular Weight | 312.49 g/mol | 266.46 g/mol (2-Iodobenzoyl chloride) | Calculated /[1] |

| Appearance | Expected to be a solid or liquid | Off-white solid (2-Iodobenzoyl chloride) | [1] |

| Melting Point | Data not available | 27-32 °C (2-Iodobenzoyl chloride) | [1][2] |

| Boiling Point | Data not available | 105-106 °C at 1 mmHg (2-Iodobenzoyl chloride) | [2] |

| Reactivity | Reacts violently with water, bases, and alcohols. Lachrymator. | Reacts exothermically with water. Corrosive. | [3][4][5] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor, 4-methoxyanthranilic acid. The first step involves a Sandmeyer-type reaction to replace the amino group with iodine, followed by the conversion of the resulting carboxylic acid to the desired acyl chloride.

Workflow for the Synthesis of this compound

Caption: Two-step synthesis pathway from anthranilic acid to benzoyl chloride.

Part 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

This protocol is adapted from established procedures for the iodination of anthranilic acids.[6]

Methodology:

-

Diazotization: Suspend 4-methoxyanthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature between 0-5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition. Stir the resulting solution for an additional 15 minutes.

-

Iodination: In a separate vessel, prepare a solution of potassium iodide (1.1 eq) in dilute sulfuric acid. Add this solution dropwise to the cold diazonium salt solution. Nitrogen gas will evolve as the diazonium group is displaced.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 2 hours to ensure complete reaction. Cool the mixture to room temperature.

-

Isolation: The product, 2-iodo-4-methoxybenzoic acid, will precipitate as a solid. Collect the crystals by filtration, wash with cold water until the filtrate is neutral, and dry under reduced pressure.[6]

Part 2: Synthesis of this compound

This is a standard conversion of a carboxylic acid to an acyl chloride.[7]

Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, charge a round-bottom flask with 2-iodo-4-methoxybenzoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~2-3 eq).

-

Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.

-

Reaction: Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed. Once the initial gas evolution subsides, heat the mixture to a gentle reflux (e.g., 70-80°C) for 1-3 hours or until gas evolution ceases completely.

-

Purification: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all residual SOCl₂ is removed, anhydrous toluene can be added and co-evaporated. The resulting crude this compound is often of sufficient purity for subsequent reactions.

Applications in Drug Development and Research

Acyl chlorides are fundamental reagents in organic synthesis. The value of this compound is amplified by its specific substitution pattern, which offers strategic advantages in the synthesis of complex pharmaceutical targets.

-

Amide and Ester Formation: The primary application of acyl chlorides is in the acylation of amines and alcohols to form stable amide and ester linkages, respectively.[8] These functional groups are ubiquitous in pharmaceuticals. The 4-methoxybenzoyl moiety is a common scaffold in biologically active molecules.

-

Synthesis of Bioactive Molecules: The related compound, 4-methoxybenzoyl chloride, is used to synthesize stilbene and dihydrostilbene derivatives, which are being investigated as potential anti-cancer agents.[7][8] this compound can be used similarly, with the added benefit of the iodine atom for subsequent modifications.

-

Advanced Intermediate for Cross-Coupling: The ortho-iodine atom is a key feature, serving as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As with all acyl chlorides, this compound must be handled with extreme care due to its hazardous properties. The safety profile is extrapolated from closely related and well-documented compounds like 2-iodobenzoyl chloride and 4-methoxybenzoyl chloride.

Table 2: Hazard and Safety Information

| Hazard | Description & Precautionary Measures | Source |

| Corrosivity | Causes severe skin burns and eye damage. It is a lachrymator (tear-inducing agent).[1][4] | [1][4] |

| Inhalation | Harmful if inhaled. May cause respiratory irritation and corrosive injuries to the upper respiratory tract.[1][9] | [1][2][9] |

| Reactivity | Reacts violently and exothermically with water (including moisture in the air), strong bases, and alcohols to produce corrosive HCl gas.[3][5] | [3][4][5] |

Experimental Safety Protocols

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a face shield (8-inch minimum).[3] A lab coat is mandatory.

-

Handling: Use personal protective equipment. Avoid breathing vapors, mist, or gas.[3][4] Handle under an inert atmosphere to prevent degradation from moisture. Containers that have been opened must be carefully resealed and kept upright.[3]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][4] The container must be kept tightly closed. Store away from incompatible materials such as water, bases, and alcohols.[4]

-

Spill & First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] Remove contaminated clothing.[3]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3]

-

-

Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[3]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in research and development, particularly in the pharmaceutical industry. Its trifunctional nature allows for a wide range of chemical transformations, from simple acylations to complex, metal-catalyzed cross-coupling reactions. Understanding the detailed synthesis protocols and adhering to strict safety measures are essential for its effective and safe utilization in the laboratory. The strategic placement of the iodo and methoxy groups makes this compound a superior choice for chemists aiming to construct novel and complex molecular architectures.

References

-

PrepChem.com. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

-

LookChem. 2-iodo-4-methylbenzoyl chloride. [Link]

-

Alfa Aesar. Safety Data Sheet - 2-Methoxybenzoyl chloride. [Link]

-

Angene Chemical. Safety Data Sheet - 3-Methoxybenzoyl chloride. [Link]

-

PubChem. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112. [Link]

-

Cheméo. 2-Iodobenzoyl chloride. [Link]

-

PubChem. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. [Link]

Sources

- 1. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Iodobenzoyl chloride | 609-67-6 [smolecule.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. prepchem.com [prepchem.com]

- 7. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 8. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 9. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 2-Iodo-4-methoxybenzoyl Chloride: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Benzoyl Chloride Derivative

2-Iodo-4-methoxybenzoyl chloride is a halogenated and methoxy-substituted aromatic acyl chloride. Its unique structural features, comprising an electron-donating methoxy group and a sterically hindering iodo substituent ortho to the reactive acyl chloride moiety, make it a compound of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, insights into its chemical reactivity, and essential safety and handling procedures.

Core Molecular and Physical Characteristics

This compound is a molecule with the chemical formula C₈H₆ClIO₂ and a molecular weight of 296.49 g/mol .[1] The presence of the iodo and methoxy groups on the benzene ring significantly influences the electron density and steric environment of the carbonyl carbon, thereby modulating its reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClIO₂ | [1] |

| Molecular Weight | 296.49 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1201221-65-9 | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 4-methoxyanthranilic acid. The first step involves the synthesis of the intermediate, 2-Iodo-4-methoxybenzoic acid, via a Sandmeyer-type reaction. The subsequent step is the conversion of the carboxylic acid to the desired acyl chloride.

Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

This procedure involves the diazotization of 4-methoxyanthranilic acid followed by iodination.

Experimental Protocol:

-

Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.[2]

-

With continuous stirring at 0-5°C, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes to form the diazonium salt.[2]

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.[2]

-

Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid and add it dropwise to the diazonium salt solution at 3-6°C over 45 minutes.[2]

-

After the addition is complete, stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.[2]

-

Cool the mixture to room temperature, which will cause the product to precipitate as brown crystals.[2]

-

Collect the crystals by filtration, wash with water until neutral, and dry under reduced pressure to yield 2-iodo-4-methoxybenzoic acid.[2] The reported melting point of the product is 174°C.[2]

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-Iodo-4-methoxybenzoic acid in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Stir the mixture at room temperature until the initial gas evolution (HCl and SO₂) subsides, then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.

Chemical Reactivity and Considerations

The reactivity of this compound is primarily dictated by the electrophilicity of the carbonyl carbon. The electron-donating methoxy group at the para position can slightly reduce the reactivity of the acyl chloride towards nucleophiles compared to unsubstituted benzoyl chloride.[3] Conversely, the ortho-iodo substituent introduces significant steric hindrance around the carbonyl group, which can also influence the rate of nucleophilic attack.

Like other benzoyl chlorides, it is expected to undergo typical reactions of acyl chlorides, including:

-

Hydrolysis: Reacts with water to form 2-Iodo-4-methoxybenzoic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form the corresponding esters.

-

Aminolysis: Reacts with primary and secondary amines to yield amides.

-

Friedel-Crafts Acylation: Can be used to introduce the 2-iodo-4-methoxybenzoyl group onto aromatic substrates in the presence of a Lewis acid catalyst.

The interplay of electronic and steric effects makes this compound a valuable reagent for fine-tuning reactivity in complex syntheses.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them before use.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Store in a cool, dry, and well-ventilated area away from water, alcohols, bases, and oxidizing agents.

-

Keep containers tightly sealed.

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

-

PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of 2-Iodo-4-methoxybenzoyl Chloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Benzoyl Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. 2-Iodo-4-methoxybenzoyl chloride has emerged as a highly versatile and strategically important building block. Its structure, featuring a reactive acyl chloride, an electron-donating methoxy group, and a strategically placed iodine atom, offers a trifecta of chemical handles for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound as a starting material, from its synthesis and purification to its application in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1201221-65-9 | [1] |

| Molecular Formula | C₈H₆ClIO₂ | [1] |

| Molecular Weight | 296.49 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature, potentially off-white to yellow. | |

| Reactivity | Reacts with water and other nucleophiles. Moisture sensitive. | [2] |

| Solubility | Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Toluene). |

Safety and Handling Precautions:

This compound is a corrosive compound and a lachrymator.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3] Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2][3] Reaction vessels and solvents must be scrupulously dried before use to prevent hydrolysis of the acyl chloride.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved in a two-stage process, beginning with the synthesis of the precursor carboxylic acid, followed by its conversion to the acyl chloride.

Stage 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

The precursor, 2-iodo-4-methoxybenzoic acid, can be synthesized from 4-methoxyanthranilic acid via a Sandmeyer-type reaction. This classic transformation involves diazotization of the primary amine followed by displacement with iodide.

Caption: Workflow for the synthesis of 2-iodo-4-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Iodo-4-methoxybenzoic Acid

-

Diazotization: Suspend 4-methoxyanthranilic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature between 0-5 °C. Stir for an additional 15 minutes at this temperature.

-

Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in dilute sulfuric acid. Add this solution dropwise to the cold diazonium salt solution, keeping the temperature below 6 °C.

-

Reaction Completion and Isolation: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Cool the mixture to room temperature, which will cause the product to precipitate.

-

Purification: Collect the crude product by filtration, wash with water until the filtrate is neutral, and dry under reduced pressure. The product is typically obtained as brown crystals.

| Parameter | Value | Source(s) |

| Starting Material | 4-Methoxyanthranilic Acid | [4] |

| Key Reagents | NaNO₂, KI, HCl, H₂SO₄ | [4] |

| Reaction Temperature | 0-5 °C (diazotization), Reflux | [4] |

| Typical Yield | Not specified, but generally good for Sandmeyer reactions. | |

| Melting Point | 174 °C | [4] |

Stage 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a critical step that renders the carbonyl carbon highly electrophilic and ready for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5]

Caption: General workflow for acyl chloride formation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a trap with aqueous base), add 2-iodo-4-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (nitrogen or argon), cautiously add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents). Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

-

Reaction: Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed. After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting this compound is often used in the next step without further purification.

| Parameter | Value | Source(s) |

| Starting Material | 2-Iodo-4-methoxybenzoic Acid | |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [5] |

| Catalyst | N,N-Dimethylformamide (DMF) | |

| Reaction Temperature | Reflux (80-90 °C) | |

| Typical Yield | Generally high (>90%) for this type of reaction. | [6] |

Purification and Characterization

While often used crude, purification of this compound can be achieved by vacuum distillation.[2] Due to the high boiling points of substituted benzoyl chlorides, a good vacuum is essential to prevent thermal decomposition.

Characterization:

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃) | Aromatic protons in the range of 7.0-8.0 ppm. The methoxy group singlet around 3.9 ppm. The proton ortho to the iodine will be the most downfield. |

| ¹³C NMR (CDCl₃) | Carbonyl carbon around 165-170 ppm. Aromatic carbons in the range of 110-160 ppm. Methoxy carbon around 56 ppm. |

| IR (neat) | Strong C=O stretch for the acyl chloride around 1770-1800 cm⁻¹. C-O stretch for the methoxy group around 1250 cm⁻¹. |

Strategic Applications in Drug Development

The utility of this compound in drug synthesis stems from its dual functionality. The acyl chloride provides a reliable means of forming stable amide or ester linkages, which are ubiquitous in pharmaceuticals.[7] The ortho-iodo group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8] This allows for the introduction of diverse aryl or heteroaryl moieties, a common strategy in lead optimization to explore structure-activity relationships (SAR).

While specific examples of marketed drugs using this compound as a direct starting material are not readily found in publicly available literature, its structural motifs are present in numerous biologically active compounds. For instance, the related 4-methoxybenzoyl chloride is a known intermediate in the synthesis of compounds with anti-cancer and anti-inflammatory properties.[9][10] The addition of the ortho-iodo group provides a strategic advantage for further diversification through cross-coupling chemistry.

Caption: Synthetic strategy utilizing this compound.

This two-pronged reactivity allows medicinal chemists to first establish a core amide or ester scaffold and then introduce diversity at the ortho position, systematically probing the steric and electronic requirements of a biological target.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its synthesis is straightforward, and its unique combination of functional groups provides a robust platform for generating libraries of compounds for biological screening. A comprehensive understanding of its synthesis, handling, and reactivity, as outlined in this guide, empowers researchers to leverage this strategic building block to its full potential in the quest for novel therapeutics.

References

-

Sigma-Aldrich. This compound.

-

Guidechem. How to Synthesize 4-Methoxybenzoyl Chloride?

-

Fisher Scientific. Safety Data Sheet: 4-Methoxybenzoyl chloride.

-

PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid.

-

Chemguide. Converting carboxylic acids into acyl (acid) chlorides.

-

BenchChem. Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.

-

ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?

-

Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.

-

Chemistry LibreTexts. Suzuki Coupling.

-

ChemicalBook. 4-Methoxybenzoyl chloride.

-

CPHI Online. 4-Methoxybenzoyl Chloride | Shree Ganesh Remedies Ltd.

Sources

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 5. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. 2-IODOBENZOYL CHLORIDE(609-67-6) 1H NMR [m.chemicalbook.com]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-4-methoxybenzoyl Chloride

Introduction

2-Iodo-4-methoxybenzoyl chloride (CAS No. 1201221-65-9) is a substituted aromatic acyl chloride that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex agrochemicals.[1] Its bifunctional nature, featuring a highly reactive acyl chloride group and a synthetically versatile iodinated aromatic ring, allows for diverse chemical transformations. Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses.

This technical guide provides a comprehensive analysis of the key spectroscopic and spectrometric data for this compound. Leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document offers predicted spectral data, interpretation rationale, and standardized protocols for data acquisition. The insights herein are designed to support researchers and drug development professionals in the unambiguous identification and quality control of this important chemical building block.

Molecular Structure and Predicted Spectroscopic Behavior

The spectroscopic signature of this compound is a direct consequence of its molecular architecture. The key structural features are:

-

An Acyl Chloride Group (-COCl): This is a strongly electron-withdrawing group. The high electronegativity of both the oxygen and chlorine atoms significantly influences the electronic environment of the molecule.

-

A Substituted Benzene Ring: The aromatic ring provides a rigid scaffold and exhibits characteristic signals in both NMR and IR spectroscopy.

-

An Iodine Substituent: As a heavy halogen, iodine exerts a significant inductive electron-withdrawing effect and a weaker resonance-donating effect. Its presence is also a key indicator in mass spectrometry.

-

A Methoxy Group (-OCH₃): This group is a strong resonance electron-donating group and a moderately inductive electron-withdrawing group, significantly impacting the chemical shifts of nearby protons and carbons.

The interplay of these substituents—the electron-donating methoxy group at position 4, and the electron-withdrawing iodo and acyl chloride groups at positions 2 and 1, respectively—creates a unique and predictable electronic distribution across the aromatic ring, which is reflected in the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The substitution pattern (1,2,4-trisubstituted) will result in three unique aromatic signals.

-

Causality of Chemical Shifts: The proton ortho to the methoxy group and meta to the iodine (H-5) will be the most shielded due to the strong electron-donating effect of the methoxy group. The proton ortho to the iodine (H-3) will be significantly deshielded. The proton meta to the methoxy group and ortho to the carbonyl (H-6) will also be deshielded. The methoxy protons will appear as a sharp singlet in the typical ether region.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift & Splitting |

|---|---|---|---|---|

| OCH₃ | ~3.90 | Singlet (s) | 3H | Protons on carbon adjacent to an oxygen atom. |

| H-5 | ~6.95 | Doublet (d) | 1H | Ortho to electron-donating OCH₃ group (shielded). Coupled to H-6 (J ≈ 8.5 Hz). |

| H-3 | ~7.50 | Doublet (d) | 1H | Ortho to electron-withdrawing Iodo group. Coupled to H-5 (J ≈ 2.0 Hz, meta coupling). |

| H-6 | ~7.90 | Doublet of Doublets (dd) | 1H | Ortho to electron-withdrawing COCl group (deshielded). Coupled to H-5 (J ≈ 8.5 Hz) and H-3 (J ≈ 2.0 Hz). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

-

Causality of Chemical Shifts: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal due to its direct attachment to two electronegative atoms (O and Cl).[3] The carbon attached to the iodine (C-2) will be significantly shifted upfield due to the "heavy atom effect." The carbon attached to the methoxy group (C-4) will be downfield due to the electronegativity of oxygen.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| OCH₃ | ~56.0 | Typical shift for a methoxy carbon. |

| C-2 | ~92.0 | Shielded due to the heavy atom effect of Iodine. |

| C-5 | ~112.0 | Shielded by electron-donating OCH₃ group. |

| C-3 | ~122.0 | Aromatic CH carbon. |

| C-1 | ~135.0 | Aromatic carbon attached to the COCl group. |

| C-6 | ~140.0 | Deshielded by adjacent COCl group. |

| C-4 | ~165.0 | Deshielded by attachment to electronegative Oxygen. |

| C=O | ~168.0 | Carbonyl carbon of an acyl chloride. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 15-25 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and has minimal overlapping signals.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

Visualization: NMR Workflow

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will be dominated by a very strong and sharp absorption band for the carbonyl group.

-

C=O Stretch (Acyl Chloride): The most diagnostic peak will be the carbonyl stretch. Due to the strong inductive effect of the attached chlorine atom, this bond is strengthened, and its stretching frequency is shifted higher than that of ketones or aldehydes. It is expected in the range of 1770-1815 cm⁻¹.[4]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch (Aryl Ether): A strong absorption corresponding to the asymmetric C-O-C stretch of the methoxy group should appear around 1250 cm⁻¹.

-

C-Cl and C-I Stretches: These vibrations appear in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹.

Table 3: Predicted Diagnostic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3050-3100 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950, ~2850 | Medium-Weak | C-H Stretch | OCH₃ |

| ~1775 | Very Strong, Sharp | C=O Stretch | Acyl Chloride |

| ~1590, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O Stretch | Aryl Ether |

| ~1020 | Medium | Symmetric C-O Stretch | Aryl Ether |

| ~830 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

| < 800 | Medium | C-Cl Stretch | Acyl Chloride |

| < 600 | Medium | C-I Stretch | Aryl Iodide |

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a rapid and reliable technique for analyzing liquid or solid samples directly without extensive preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI) at 70 eV, this compound will ionize and subsequently fragment in a predictable manner.

-

Molecular Ion (M⁺): The molecular formula is C₈H₆ClIO₂. The molecular ion peak will appear as a cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Iodine is monoisotopic (¹²⁷I). The nominal molecular weight is 296 g/mol for the ³⁵Cl isotope. Therefore, prominent peaks at m/z 296 and 298 are expected.

-

Key Fragmentation Pathways:

-

Loss of Cl radical: The M-Cl fragment ([C₈H₆IO₂]⁺) is a common and favorable fragmentation for acyl chlorides, leading to a stable acylium ion at m/z 261.

-

Loss of COCl radical: Cleavage of the bond between the ring and the carbonyl group will result in the loss of a COCl radical, yielding an iodomethoxy-phenyl cation ([C₇H₆IO]⁺) at m/z 249.

-

Loss of Iodine radical: While the C-I bond is weaker than a C-C bond, loss of the iodine radical from the molecular ion would produce a fragment at m/z 169/171.[5][6]

-

Subsequent Fragmentations: The primary fragments will likely undergo further fragmentation, such as the loss of a methyl radical (-15) or carbon monoxide (-28) from the acylium ion.

-

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Interpretation |

|---|---|---|---|

| 296 / 298 | [M]⁺ | [C₈H₆ClIO₂]⁺ | Molecular Ion (M⁺ and M+2 peaks) |

| 261 | [M - Cl]⁺ | [C₈H₆IO₂]⁺ | Loss of Chlorine radical (Acylium ion) |

| 249 | [M - COCl]⁺ | [C₇H₆IO]⁺ | Loss of COCl radical |

| 233 | [M - Cl - CO]⁺ | [C₇H₆IO]⁺ | Loss of CO from the acylium ion |

| 169 / 171 | [M - I]⁺ | [C₈H₆ClO₂]⁺ | Loss of Iodine radical |

| 127 | [I]⁺ | [I]⁺ | Iodine cation (less common) |

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

-

GC Method:

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution in splitless or split mode.

-

Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. Rationale: This allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Temperatures: Set the ion source to ~230°C and the transfer line to ~280°C.

-

Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of the title compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework. Infrared spectroscopy serves as a rapid and definitive method to confirm the presence of the critical acyl chloride carbonyl group. Finally, mass spectrometry confirms the molecular weight and elemental composition while providing further structural corroboration through predictable fragmentation patterns. The data and protocols presented in this guide form a robust framework for the identity and purity verification of this versatile synthetic intermediate.

References

- Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. (n.d.). BenchChem. Retrieved January 20, 2026.

- IR Spectroscopy of Carbonyls. (n.d.). Scribd. Retrieved January 20, 2026.

- Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2013).

- Synthesis of 2-iodo-4-methoxy-benzoic acid. (n.d.). PrepChem.com. Retrieved January 20, 2026.

- Benzoyl chloride. (n.d.). PubChem. Retrieved January 20, 2026.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 20, 2026.

- IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved January 20, 2026.

- 2-iodo-4-methylbenzoyl chloride. (n.d.). LookChem. Retrieved January 20, 2026.

- Carbonyl compounds - IR spectroscopy. (n.d.).

- Mass spectrum of 1-iodobutane. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026.

- NMR Analysis of Substituted Benzophenones Analysis Guide. (2014). Oregon State University. Retrieved January 20, 2026.

- Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. (2013). PubMed. Retrieved January 20, 2026.

- Benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 20, 2026.

- IR Spectroscopy Tutorial: Carbonyl Compounds. (n.d.). University of Calgary. Retrieved January 20, 2026.

- Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide. (2025). BenchChem. Retrieved January 20, 2026.

- Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. (2017). Chemistry Stack Exchange. Retrieved January 20, 2026.

- Mass spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026.

- 2-Methoxybenzoyl chloride. (n.d.). PubChem. Retrieved January 20, 2026.

- H-1 and C-13 NMR spectra of benzilmonoimines. (2017).

- Benzoyl Chloride. (2017). ACS Reagent Chemicals. Retrieved January 20, 2026.

- ¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. Retrieved January 20, 2026.

- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved January 20, 2026.

- Benzoyl chloride, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 20, 2026.

- Benzoyl Chloride - Explore the Science & Experts. (n.d.). ideXlab. Retrieved January 20, 2026.

- 4-Methoxybenzoyl chloride. (2025). ChemicalBook. Retrieved January 20, 2026.

- 4-Methoxybenzoyl chloride 100-07-2. (n.d.). Guidechem. Retrieved January 20, 2026.

- 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook. Retrieved January 20, 2026.

- A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-4-methoxybenzoyl Chloride and Related Derivatives. (2025). BenchChem. Retrieved January 20, 2026.

- Introduction to IR Spectroscopy. (2018). YouTube. Retrieved January 20, 2026.

- How to Synthesize 4-Methoxybenzoyl Chloride?. (n.d.). Guidechem. Retrieved January 20, 2026.

- Using IR Spectroscopy to Distinguish Between Two Compounds. (2020). YouTube. Retrieved January 20, 2026.

- 4-Methoxybenzoyl chloride(100-07-2)IR1. (n.d.). ChemicalBook. Retrieved January 20, 2026.

- 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 20, 2026.

- 4-Iodobenzoyl chloride(1711-02-0) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 20, 2026.

- 4-Iodobenzoyl chloride(1711-02-0)IR1. (n.d.). ChemicalBook. Retrieved January 20, 2026.

- 4-Methoxybenzoyl chloride-100-07-2. (n.d.). Shree Ganesh Remedies Limited. Retrieved January 20, 2026.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Purity and Characterization of 2-Iodo-4-methoxybenzoyl chloride

Abstract

2-Iodo-4-methoxybenzoyl chloride is a crucial substituted benzoyl chloride intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its high reactivity, attributed to the acyl chloride functional group, makes it an excellent acylating agent but also presents significant challenges in its synthesis, purification, and characterization. The presence of impurities can drastically affect the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, purification, and multi-faceted analytical characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

Substituted benzoyl chlorides are cornerstone reagents in organic synthesis. The specific substitution pattern of this compound—featuring an electron-donating methoxy group and a bulky, synthetically versatile iodo group—makes it a unique building block. The methoxy group can modulate the electronic properties and bioavailability of target molecules, while the iodo group serves as a handle for further functionalization, most notably in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Given its role as a precursor, ensuring the high purity of this compound is not merely a matter of good practice but a critical quality control checkpoint. Impurities such as the parent carboxylic acid, residual chlorinating agents, or side-reaction products can lead to the formation of intractable impurity profiles in subsequent synthetic steps. This necessitates a robust and well-validated set of analytical methods to confirm both the identity and purity of the material before its use.

Synthesis and Purification: A Protocol Built on Chemical Principles

The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid.

Synthesis of Precursor: 2-Iodo-4-methoxybenzoic acid

The precursor acid can be synthesized from 4-methoxyanthranilic acid via a Sandmeyer-type reaction.[1] This involves diazotization of the amine followed by displacement with iodide.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is typically achieved using an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] Thionyl chloride is often preferred on a larger scale due to its cost-effectiveness, with the reaction being driven by the evolution of gaseous byproducts (SO₂ and HCl).

Causality Behind Experimental Choices:

-

Thionyl Chloride in Excess: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent can be easily removed under reduced pressure.

-

Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent.

-

Anhydrous Conditions: All acyl chloride syntheses must be performed under strictly anhydrous conditions. Acyl chlorides are highly reactive towards water and will rapidly hydrolyze back to the parent carboxylic acid.[3]

Detailed Experimental Protocol: Synthesis

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., CaCl₂), add 2-iodo-4-methoxybenzoic acid (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (2-3 eq).

-

Add a catalytic amount (1-2 drops) of anhydrous DMF.

-

Stir the mixture at room temperature. Observe the evolution of gas (HCl and SO₂).

-

Once the initial effervescence subsides, heat the mixture to a gentle reflux (approx. 80°C) for 2-3 hours, or until gas evolution ceases completely.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial Step: To ensure all residual SOCl₂ is removed, add anhydrous toluene to the crude product and evaporate again. The resulting crude this compound is often a dark oil or solid.

Purification by Vacuum Distillation

For high purity, the crude product must be purified. Vacuum distillation is the method of choice for liquid benzoyl chlorides as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[4]

Causality Behind Experimental Choices:

-

Vacuum: Lowering the pressure reduces the boiling point, which is critical for preventing polymerization and degradation that can occur at high temperatures.

-

Fractional Distillation: Using a short-path distillation apparatus or a fractionating column helps to separate the desired product from less volatile impurities (like the starting acid) and more volatile impurities.

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (~7.0-8.0 ppm). Their chemical shifts and coupling patterns (doublets, doublet of doublets) are diagnostic of the 1,2,4-substitution pattern. The proton ortho to the iodine will be the most downfield.

-

Methoxy Protons: A sharp singlet corresponding to the three methoxy protons (-OCH₃) will be observed in the upfield region (~3.8-4.0 ppm).

-

Purity Assessment: The absence of a broad singlet for the carboxylic acid proton (-COOH) around 10-12 ppm indicates complete conversion from the starting material.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton.[6]

-

Carbonyl Carbon: The acyl chloride carbonyl carbon will have a characteristic chemical shift in the range of 165-170 ppm.[7]

-

Aromatic Carbons: Six distinct signals will be present for the aromatic carbons. The carbon bearing the iodine (C-I) will be significantly upfield (~90-100 ppm) due to the heavy atom effect. The carbon attached to the methoxy group (C-O) will be downfield (~160-165 ppm).

-

Methoxy Carbon: The methoxy carbon (-OCH₃) will appear as a signal around 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

Carbonyl (C=O) Stretch: The most diagnostic peak is the strong, sharp absorption band for the acyl chloride carbonyl stretch. This appears at a characteristically high wavenumber, typically between 1775-1815 cm⁻¹ .[7][8] Conjugation to the aromatic ring may shift this to the lower end of the range (~1775-1785 cm⁻¹).[9] The high frequency is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.[10]

-

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch will be visible around 1250 cm⁻¹.[9]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-